molecular formula C8H7BrO2 B182611 4-(Bromomethyl)benzo[d][1,3]dioxole CAS No. 101417-40-7

4-(Bromomethyl)benzo[d][1,3]dioxole

Cat. No.: B182611
CAS No.: 101417-40-7
M. Wt: 215.04 g/mol
InChI Key: NXSORIZRMNGQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)benzo[d][1,3]dioxole is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzo[d][1,3]dioxole, where a bromomethyl group is attached to the fourth position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)benzo[d][1,3]dioxole can be synthesized through several methods. One common method involves the bromination of 4-methylbenzo[d][1,3]dioxole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzo[d][1,3]dioxoles.

    Oxidation: The compound can be oxidized to form 4-formylbenzo[d][1,3]dioxole using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: Reduction of the bromomethyl group can yield 4-methylbenzo[d][1,3]dioxole using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane or potassium permanganate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted benzo[d][1,3]dioxoles with various functional groups.

    Oxidation: 4-formylbenzo[d][1,3]dioxole.

    Reduction: 4-methylbenzo[d][1,3]dioxole.

Scientific Research Applications

4-(Bromomethyl)benzo[d][1,3]dioxole has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

4-(Bromomethyl)benzo[d][1,3]dioxole can be compared with other similar compounds such as:

    4-(Chloromethyl)benzo[d][1,3]dioxole: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and selectivity in chemical reactions.

    4-(Hydroxymethyl)benzo[d][1,3]dioxole: Contains a hydroxymethyl group, making it more reactive in oxidation reactions compared to the bromomethyl derivative.

    4-(Methyl)benzo[d][1,3]dioxole: Lacks the halogen substituent, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its ability to undergo selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSORIZRMNGQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626331
Record name 4-(Bromomethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101417-40-7
Record name 4-(Bromomethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)benzo[d][1,3]dioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)benzo[d][1,3]dioxole
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)benzo[d][1,3]dioxole
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)benzo[d][1,3]dioxole
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)benzo[d][1,3]dioxole
Reactant of Route 5
4-(Bromomethyl)benzo[d][1,3]dioxole
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)benzo[d][1,3]dioxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.